molecular formula C22H27ClN2O5 B10886500 2-(4-Chlorophenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]ethanone

2-(4-Chlorophenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]ethanone

Cat. No.: B10886500
M. Wt: 434.9 g/mol
InChI Key: IDTXPCMTUXIQDB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazino]-1-ethanone is a complex organic compound that features a chlorophenoxy group and a trimethoxybenzyl-substituted piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazino]-1-ethanone typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the preparation of 4-chlorophenoxyacetic acid, which can be synthesized through the reaction of 4-chlorophenol with chloroacetic acid under basic conditions.

    Preparation of the Piperazine Derivative: The next step involves the synthesis of 1-(2,4,5-trimethoxybenzyl)piperazine. This can be achieved by reacting 2,4,5-trimethoxybenzyl chloride with piperazine in the presence of a base.

    Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the piperazine derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazino]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazino]-1-ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethoxybenzyl Alcohol: Shares the trimethoxybenzyl group but lacks the piperazine and chlorophenoxy components.

    4-Chlorophenoxyacetic Acid: Contains the chlorophenoxy group but lacks the piperazine and trimethoxybenzyl components.

    Phthalic Acid, 2-(4-chlorophenoxy)ethyl Tridecyl Ester: Contains the chlorophenoxy group but has a different ester linkage and lacks the piperazine and trimethoxybenzyl components.

Uniqueness

2-(4-Chlorophenoxy)-1-[4-(2,4,5-trimethoxybenzyl)piperazino]-1-ethanone is unique due to its combination of a chlorophenoxy group, a trimethoxybenzyl-substituted piperazine moiety, and an ethanone linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C22H27ClN2O5

Molecular Weight

434.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C22H27ClN2O5/c1-27-19-13-21(29-3)20(28-2)12-16(19)14-24-8-10-25(11-9-24)22(26)15-30-18-6-4-17(23)5-7-18/h4-7,12-13H,8-11,14-15H2,1-3H3

InChI Key

IDTXPCMTUXIQDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl)OC)OC

Origin of Product

United States

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